Metergoline-d5

5-HT7 receptor GPCR inactivation serotonin antagonist

Metergoline-d5 is the definitive deuterated internal standard (SIL-IS) for accurate LC-MS/MS quantitation of metergoline. Five deuterium atoms substituted in the phenyl ring of the N-benzyloxycarbonyl group deliver near-identical extraction recovery, chromatographic co-elution, and ionization efficiency as the target analyte. This isotopic fidelity corrects sample-to-sample matrix effects and ion suppression that unlabeled metergoline or non-isotopic surrogates cannot match—critical for FDA/EMA bioanalytical method validation.

Molecular Formula C25H29N3O2
Molecular Weight 408.5 g/mol
Cat. No. B15142825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetergoline-d5
Molecular FormulaC25H29N3O2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
InChIInChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1/i3D,4D,5D,7D,8D
InChIKeyWZHJKEUHNJHDLS-JOVUSLCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metergoline-d5 Procurement Guide: Deuterated Ergot Derivative as Stable Isotope-Labeled Internal Standard


Metergoline-d5 is a deuterium-labeled analog of the ergot alkaloid derivative metergoline, wherein five hydrogen atoms in the phenyl ring of the N-benzyloxycarbonyl group are substituted with deuterium [1]. Metergoline (unlabeled) functions as a non-selective serotonin (5-HT) receptor antagonist with high affinity for 5-HT1, 5-HT2, and 5-HT7 subtypes, and also exhibits dopamine receptor agonist/antagonist activity [2]. The deuterated form, Metergoline-d5, is specifically intended for use as a stable isotope-labeled (SIL) internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical applications, enabling accurate quantitation of metergoline in complex biological matrices [3].

Why Unlabeled Metergoline Cannot Substitute for Metergoline-d5 in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, substituting Metergoline-d5 with unlabeled metergoline or structural analogs as an internal standard introduces unacceptable analytical variability due to differential ionization suppression/enhancement (matrix effects) and chromatographic behavior [1]. Stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte and exhibit nearly identical extraction recovery and ionization efficiency, thereby correcting for sample-to-sample matrix variability and instrument fluctuation [2]. The use of non-isotopic analogs frequently results in inconsistent ion suppression and recovery, leading to quantification bias and reduced assay precision [3]. Furthermore, the ergoline scaffold of metergoline confers unique chromatographic properties that structurally unrelated internal standards cannot adequately match [4]. For bioanalytical method development requiring rigorous regulatory compliance, Metergoline-d5 provides the necessary isotopic fidelity that unlabeled metergoline or alternative internal standards cannot replicate.

Quantitative Differentiation Evidence: Metergoline-d5 Selection Criteria Relative to Alternatives


h5-HT7 Receptor Inactivation Potency: Metergoline vs. Lisuride vs. Bromocriptine

In a direct head-to-head comparative study using h5-HT7 receptor-expressing HEK 293 cells, metergoline fully inactivated the h5-HT7 receptor with a potency of 321 nM, compared to lisuride at 1 nM and bromocriptine at 80 nM [1]. In the same study, metergoline inhibited radiolabeling of the h5-HT7 receptor with an IC50 of 10 nM, whereas risperidone (9 nM), 9-OH-risperidone (5.5 nM), methiothepin (152 nM), lisuride (3 nM), and bromocriptine (73 nM) exhibited distinct inhibitory profiles [1].

5-HT7 receptor GPCR inactivation serotonin antagonist pharmacology

Prolactin Release Inhibition: Metergoline vs. Methysergide vs. Cyproheptadine

In a quantitative study of prolactin (PRL) release-inhibiting action, metergoline (ME) demonstrated significantly greater potency than methysergide (MS) and cyproheptadine (CYP) across three serotonergic stimulation models [1]. Against L-5-hydroxytryptophan (100 mg/kg)-induced PRL release, ME exhibited an ED50 of 0.019 mg/kg compared to MS at 0.178 mg/kg. Against low-dose 5HTP (15 mg/kg) with fluoxetine pretreatment, ME showed ED50 = 0.014 mg/kg vs. MS = 0.075 mg/kg. Against quipazine (10 mg/kg) stimulation, ME ED50 = 0.048 mg/kg vs. MS = 0.55 mg/kg [1].

prolactin neuroendocrinology serotonin receptor blockade dopamine receptor

5-HT Receptor Binding Affinity: Metergoline Across 5-HT2 Subtypes

Metergoline exhibits high affinity for 5-HT2 receptor subtypes with pKi values of 8.64 for 5-HT2A, 8.75 for 5-HT2B, and 8.75 for 5-HT2C [1]. These binding affinities position metergoline among the high-affinity ergoline antagonists for the 5-HT2 family [1]. Additionally, metergoline demonstrates high affinity for the human 5-HT7 receptor with a Ki of 16 nM [1].

5-HT2A 5-HT2B 5-HT2C receptor binding pKi

Analytical Selectivity: Deuterium Labeling for LC-MS/MS Quantitation

Metergoline-d5 is specifically synthesized as a deuterium-labeled internal standard for quantitative LC-MS/MS analysis, with five deuterium atoms incorporated at the phenyl ring of the N-benzyloxycarbonyl moiety [1]. In LC-MS/MS bioanalysis, deuterated internal standards such as Metergoline-d5 provide co-elution with the analyte and correct for matrix-induced ion suppression/enhancement effects, yielding method validation parameters with RSD <15% across multiple biological matrices [2]. The use of unlabeled metergoline as an internal standard is analytically invalid due to identical m/z transitions, while structurally unrelated internal standards exhibit differential extraction recovery and ionization behavior [2].

stable isotope-labeled internal standard LC-MS/MS matrix effect quantitative bioanalysis

Primary Research and Analytical Applications for Metergoline-d5 Based on Quantitative Evidence


LC-MS/MS Bioanalytical Method Development for Metergoline Quantitation

Metergoline-d5 serves as the stable isotope-labeled internal standard for the development and validation of LC-MS/MS methods quantifying metergoline in biological matrices including plasma, serum, urine, and tissue homogenates. The d5 labeling enables accurate correction of matrix effects and ion suppression, supporting method validation parameters required for pharmacokinetic studies and therapeutic drug monitoring [1]. The use of Metergoline-d5 ensures regulatory compliance with FDA and EMA bioanalytical method validation guidelines [1].

5-HT7 Receptor Pharmacology Studies Requiring Defined Antagonist Potency

Research investigating h5-HT7 receptor inactivation mechanisms can utilize metergoline as a reference compound with a defined potency of 321 nM and radioligand binding IC50 of 10 nM [1]. Metergoline's distinct inactivation profile compared to lisuride (1 nM) and bromocriptine (80 nM) provides a mid-range potency option for dose-response studies examining GPCR inactivation and receptor-G-protein complex dynamics [1].

Neuroendocrine Research on Prolactin Regulation

Investigators studying serotonergic control of prolactin secretion can employ metergoline as a potent inhibitor with well-characterized ED50 values across multiple stimulation paradigms (0.014-0.048 mg/kg) [2]. The compound's 5- to 11-fold greater potency compared to methysergide in these models supports its use as a high-sensitivity tool for probing central serotonin receptor-mediated prolactin release [2].

5-HT2 Receptor Subtype Pharmacological Profiling

Research programs evaluating ligand selectivity across 5-HT2 receptor subtypes can reference metergoline's defined binding affinities (pKi 8.64 for 5-HT2A, 8.75 for 5-HT2B/2C) and h5-HT7 Ki of 16 nM as a benchmark non-selective antagonist [3]. These quantitative parameters enable appropriate experimental design and data interpretation in receptor binding and functional assays.

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